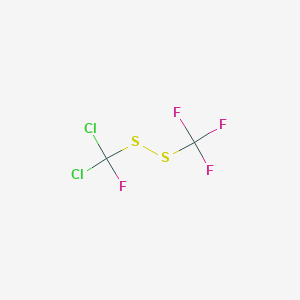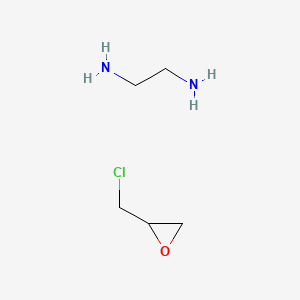
2-(Chloromethyl)oxirane;ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oxirane;ethane-1,2-diamine is a compound formed by the polymerization of 2-(Chloromethyl)oxirane and ethane-1,2-diamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its chemical formula C7H20ClN3O and a molecular weight of 197.71 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;ethane-1,2-diamine typically involves the reaction of 2-(Chloromethyl)oxirane with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The reaction conditions include maintaining a specific temperature and pH to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to optimize yield and purity. The industrial production methods often include the use of catalysts and specific reaction vessels to control the reaction environment .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)oxirane;ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Polymerization Reactions: The compound can undergo further polymerization to form larger polymer chains.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include various polymers and substituted derivatives. These products have applications in different fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oxirane;ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various polymers and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a component in the development of biomaterials.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)oxirane;ethane-1,2-diamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Chloromethyl)oxirane;ethane-1,2-diamine include:
- N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine,2-(chloromethyl)oxirane,hexanedioic acid,N-methylmethanamine
- N’- (2-aminoethyl)ethane-1,2-diamine,2- (chloromethyl)oxirane
Uniqueness
This compound is unique due to its specific polymerization properties and its ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of specialized polymers and in various industrial applications .
Eigenschaften
CAS-Nummer |
25014-13-5 |
|---|---|
Molekularformel |
C5H13ClN2O |
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;ethane-1,2-diamine |
InChI |
InChI=1S/C3H5ClO.C2H8N2/c4-1-3-2-5-3;3-1-2-4/h3H,1-2H2;1-4H2 |
InChI-Schlüssel |
HDQVQFZIHBUURE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CN)N |
Verwandte CAS-Nummern |
25014-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
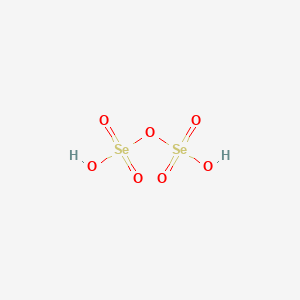
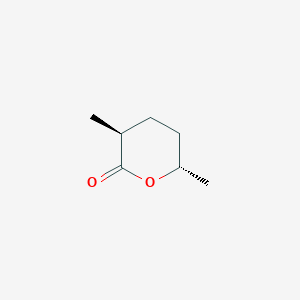
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
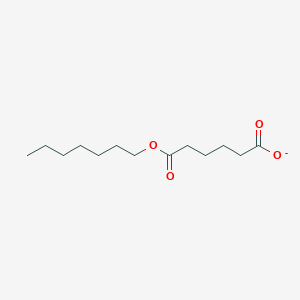
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
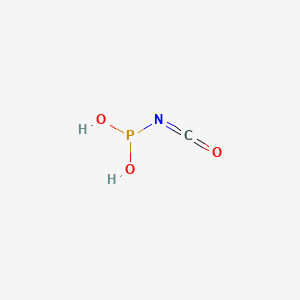

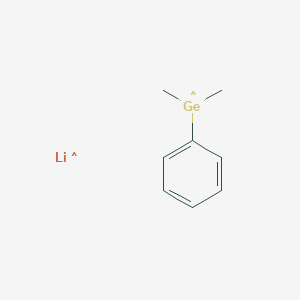

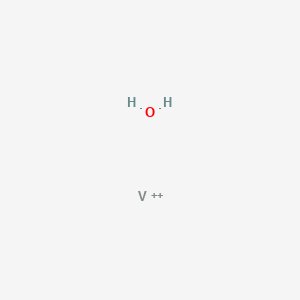

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
